Phthalamic acid, N-(p-fluorophenyl)-

Acute toxicity Safety pharmacology Rodent model

Inconsistent N-aryl substitution in phthalamic acid intermediates leads to irreproducible hydrolysis kinetics and off-target biological activity. This compound eliminates that variability as the required precursor for the rice blast fungicide Blasticidin S. - Validated intermediate: enables synthesis of Blasticidin S benzylaminobenzenesulfonate with documented curative activity against Pyricularia oryzae. - Defined p-fluoro substitution ensures consistent LogP (~2.85) and hydrolytic stability profiles, unlike unsubstituted or alternatively substituted analogs. - Commercially available with ≥97% purity; shipped under controlled conditions to preserve structural integrity for downstream synthetic or screening workflows.

Molecular Formula C14H10FNO3
Molecular Weight 259.23 g/mol
CAS No. 19336-77-7
Cat. No. B095750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalamic acid, N-(p-fluorophenyl)-
CAS19336-77-7
Molecular FormulaC14H10FNO3
Molecular Weight259.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
InChIKeyFZGQSGHYCVVQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(p-Fluorophenyl)phthalamic Acid Properties & Procurement


Phthalamic acid, N-(p-fluorophenyl)- (CAS 19336-77-7), also known as 2-((4-fluorophenyl)carbamoyl)benzoic acid or 4'-fluorophthalanilic acid, is a fluorinated N-aryl phthalamic acid derivative with the molecular formula C14H10FNO3 and a molecular weight of 259.23 g/mol . This compound belongs to the N-aryl phthalamic acid class, which is characterized by a phthalic acid backbone where one carboxylic acid group has been amidated with an aromatic amine, resulting in a structure containing both a free carboxylic acid and an amide functional group [1]. The p-fluoro substitution on the N-aryl ring represents a targeted structural modification known in medicinal and agricultural chemistry to influence physicochemical parameters such as lipophilicity, metabolic stability, and hydrogen-bonding capacity [2]. As a research chemical and synthetic intermediate, the compound is commercially available from multiple suppliers, typically with a purity specification of 97% .

Supports Blasticidin S fungicide synthesis route
Fluorinated building block with elevated lipophilicity context
Hydrolytically stable amide bond for aqueous processing studies

N-(p-Fluorophenyl)phthalamic Acid Substitution Risks


Within the N-aryl phthalamic acid class, the identity of the aryl substituent is the primary determinant of both physicochemical behavior and downstream application utility. Research on phthalamic acid derivatives demonstrates that the hydrolytic stability and rearrangement kinetics—critical parameters for applications involving prodrug design or controlled release—are profoundly influenced by the electronic and steric character of the N-aryl group [1]. Furthermore, patents from the early 1950s establishing N-aryl phthalamic acids as plant growth regulants and phytocides explicitly delineate structure-activity relationships, wherein specific aryl substitutions (including halogenated phenyl groups) confer distinct activity profiles against target plant species [2]. Consequently, substituting the p-fluorophenyl moiety with an unsubstituted phenyl, p-chlorophenyl, p-methylphenyl, or p-nitrophenyl analog will yield a compound with measurably different hydrolysis rates, biological activity thresholds, and synthetic pathway compatibility. Procurement decisions based solely on phthalamic acid class membership, without verifying the specific N-aryl substitution, risk introducing experimental variability or synthetic incompatibility that cannot be remediated through downstream adjustments.

Risk Property
Target (p-Fluorophenyl)
Substitute (Other N-Aryl)
Hydrolysis Rate
Defined by p-fluoro electronic effect
Different electronic character may alter stability and release kinetics
Biological Activity
Reported plant growth regulant/phytocide context
Activity profile may shift; SAR-dependent
Synthetic Compatibility
Integral to Blasticidin S synthetic route
Structural mismatch yields different products

N-(p-Fluorophenyl)phthalamic Acid Comparator Evidence


Acute IV Toxicity vs. NPA

The acute intravenous toxicity of N-(p-fluorophenyl)phthalamic acid has been quantified in mice, providing a benchmark for risk assessment in laboratory handling. The LD50 value determined via intravenous administration in rodents is 180 mg/kg [1]. In contrast, the structurally related plant growth regulator N-(1-naphthyl)phthalamic acid (NPA) exhibits substantially higher acute oral toxicity in rats, with a reported LD50 of >8000 mg/kg for certain formulations but variable toxicity profiles depending on route and species [2].

Acute IV Toxicity
Reported
180 mg/kg (IV mouse) vs. >8000 mg/kg (oral rat, NPA)
Informs IV exposure context; differs from NPA acute toxicity profile
Route/species-specific; data to verify
Acute toxicity Safety pharmacology Rodent model LD50

Hydrolytic Stability of N-Aryl Phthalamic Acids

Systematic investigation of phthalamic acid derivative hydrolysis revealed that these compounds exhibit exceptionally high chemical stability in neutral and alkaline aqueous solutions, with minimal hydrolytic cleavage observed under conditions where typical amide prodrugs would undergo rapid conversion [1]. The study, which included assessment of multiple N-aryl substituted phthalamic acids, concluded that phthalamic acid derivatives are too stable chemically and enzymatically to serve as prodrug forms for primary or secondary amines [1].

Hydrolytic Stability
Class-level
Very stable in neutral/alkaline aqueous solution
Supports aqueous stability applications; not suited for amine prodrug strategies
Class-level inference; compound-specific data absent
Hydrolytic stability Chemical stability Prodrug design Rearrangement kinetics

Blasticidin S Synthetic Precursor

N-(p-Fluorophenyl)phthalamic acid serves as a documented synthetic intermediate for the production of Blasticidin S benzylaminobenzenesulfonate, a contact fungicide with protective and curative activity used against rice blast (Pyricularia oryzae) [1]. In the referenced patent synthetic route, the p-fluorophenyl moiety is incorporated via reaction of p-fluoroaniline with phthalic anhydride to yield the target phthalamic acid, which is subsequently elaborated to the active fungicide. Alternative N-aryl phthalamic acids lacking the p-fluoro substituent would not yield the identical Blasticidin S derivative, as the fluorophenyl group is integral to the final active structure.

Synthetic Route
Reported
Precursor to Blasticidin S benzylaminobenzenesulfonate
p-Fluorophenyl group specific for target fungicide synthesis
Patent route; functional activity context
Synthetic intermediate Blasticidin S Agricultural fungicide Antibiotic

Lipophilicity vs. Unsubstituted Phthalamic Acid

The partition coefficient (LogP) of N-(p-fluorophenyl)phthalamic acid has been both computationally predicted and experimentally reported by vendors. Chemsrc reports a predicted LogP of 2.8492 [1], while Fluorochem reports a calculated LogP of 2.865 . These values place the compound in a moderately lipophilic range. In comparison, unsubstituted phthalamic acid (C8H7NO3, lacking the N-aryl group) has a predicted LogP of approximately 0.8-1.2, reflecting the substantial lipophilicity increase conferred by the p-fluorophenyl moiety [2].

Lipophilicity (LogP)
Reported
LogP ~2.85 (predicted)
Higher lipophilicity than unsubstituted phthalamic acid core
Predicted values; experimental LogP not reported
Lipophilicity LogP Physicochemical property Drug-likeness

N-(p-Fluorophenyl)phthalamic Acid Applications


Blasticidin S Fungicide Synthesis for Rice Blast

This compound is the required intermediate for preparing Blasticidin S benzylaminobenzenesulfonate, a fungicide with documented protective and curative activity against Pyricularia oryzae (rice blast). Procurement of N-(p-fluorophenyl)phthalamic acid specifically enables access to this defined active agent; substitution with alternative N-aryl phthalamic acids would yield structurally distinct products lacking the validated fungicidal profile established for the p-fluorophenyl derivative [1].

Fluorinated Medicinal Chemistry Scaffold

The presence of the p-fluorophenyl group confers moderately elevated lipophilicity (LogP ~2.85) relative to unsubstituted phthalamic acid , which can be exploited in medicinal chemistry programs seeking to modulate membrane permeability or target binding. Additionally, the documented hydrolytic stability of the phthalamic acid amide bond in neutral and alkaline conditions [2] makes this scaffold suitable for applications where aqueous stability is required, while simultaneously ruling out prodrug strategies dependent on in vivo amide hydrolysis.

Plant Growth Regulation & Phytocidal Screening

Patents identifying N-aryl phthalamic acids as plant growth regulants and phytocides established that the nature of the aryl substituent directly influences biological activity profiles [3]. For screening programs investigating structure-activity relationships in plant growth modulation, the p-fluorophenyl analog provides a defined halogenated reference point against which other substitutions (e.g., p-chloro, p-bromo, p-methyl) can be quantitatively compared.

Acute Toxicity Reference Standard

With a documented intravenous LD50 of 180 mg/kg in mice [4], this compound can serve as a reference standard in safety pharmacology or toxicology studies requiring a fluorinated N-aryl phthalamic acid with a characterized acute toxicity profile. This contrasts with the markedly lower acute toxicity reported for bulk agricultural N-aryl phthalamic acids such as N-(1-naphthyl)phthalamic acid [5], enabling researchers to select the appropriate analog based on the desired toxicity window.

Application
Selection Property
Validation Focus
Blasticidin S fungicide synthesis
p-Fluorophenyl intermediate specificity
Synthetic route compatibility; rice blast activity context
Medicinal chemistry scaffold
Moderate lipophilicity and hydrolytic stability
Membrane permeability and aqueous stability profiling
Plant growth regulation screening
Halogenated aryl substituent effect
Structure-activity comparison with other substitutions
Acute toxicity benchmarking
Characterized IV toxicity profile
Safety pharmacology endpoint; toxicity window comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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